1,3-bis-(Difluoromethyl)benzimidazole-2-thione
Overview
Description
1,3-bis-(Difluoromethyl)benzimidazole-2-thione is a heterocyclic organic compound with the molecular formula C9H6F4N2S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1,3-bis-(Difluoromethyl)benzimidazole-2-thione can be confirmed by X-ray single crystallography . The molecular weight of the compound is 250.22 g/mol .Scientific Research Applications
Anion Transport
1,3-bis-(Difluoromethyl)benzimidazole-2-thione has shown significant potential in the field of anion transport. A study by Peng et al. (2016) revealed that derivatives of 1,3-bis(benzimidazol-2-yl)benzene, which share a similar structural motif, exhibit potent anionophoric activity. This activity is enhanced significantly when modified with strong electron-withdrawing substituents. This finding suggests that 1,3-bis-(Difluoromethyl)benzimidazole-2-thione could be similarly effective in anion exchange processes (Peng et al., 2016).
Chemical Synthesis
The compound plays a crucial role in chemical synthesis. Petko and Yagupolskii (2001) explored the conditions for difluoromethylation of 2-mercaptobenzimidazoles, demonstrating the versatility of this compound in producing fluorinated alkyl substituents. This process paves the way for new synthetic routes in medicinal chemistry (Petko & Yagupolskii, 2001).
Catalysis
In the field of catalysis, Sharma et al. (2017) reported on the use of 1,3-dihydrobenzoimidazole-2-thione derivatives in the formation of complexes with catalytic properties. These complexes have been utilized in various organic reactions, indicating the potential application of 1,3-bis-(Difluoromethyl)benzimidazole-2-thione in catalyzing chemical reactions (Sharma et al., 2017).
Material Science
In material science, 1,3-bis-(Difluoromethyl)benzimidazole-2-thione derivatives have been explored for their potential in creating novel materials. Raghu et al. (2005) synthesized novel polyurethanes using derivatives of benzimidazolin-2-one and benzimidazolin-2-thione, showing the applicability of these compounds in developing new polymeric materials (Raghu, Gadaginamath, & Aminabhavi, 2005).
Photophysical Properties
The photophysical properties of compounds related to 1,3-bis-(Difluoromethyl)benzimidazole-2-thione have been a subject of research as well. Tyson et al. (2015) investigated a bis(N-heterocyclic thione) compound, shedding light on its luminescent properties. This research opens avenues for the use of 1,3-bis-(Difluoromethyl)benzimidazole-2-thione in photophysical applications (Tyson et al., 2015).
properties
IUPAC Name |
1,3-bis(difluoromethyl)benzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2S/c10-7(11)14-5-3-1-2-4-6(5)15(8(12)13)9(14)16/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVRSDJOFRROLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)N2C(F)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355541 | |
Record name | 1,3-Bis(difluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(difluoromethyl)benzimidazole-2-thione | |
CAS RN |
329269-79-6 | |
Record name | 1,3-Bis(difluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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